molecular formula C6H4BrFN2O2 B1492464 6-Bromo-3-fluoro-2-nitroaniline CAS No. 1804841-33-5

6-Bromo-3-fluoro-2-nitroaniline

Cat. No. B1492464
CAS RN: 1804841-33-5
M. Wt: 235.01 g/mol
InChI Key: BMCZVATWQFWJOA-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-nitroaniline is a fluorinated aromatic nitro compound . It has a molecular weight of 235.01 . It is used in a wide range of applications which include organic synthesis and biochemistry . It has been used in the reduction of nitro-aromatic compounds and the oxidation of alcohols as well as being used as a reagent for synthetic transformations .

Scientific Research Applications

Organic Synthesis

6-Bromo-3-fluoro-2-nitroaniline: is a valuable intermediate in organic synthesis. Its unique combination of halogen and nitro substituents makes it a versatile building block for constructing complex molecules. It can be used to synthesize various pharmaceuticals, agrochemicals, and polymers by undergoing reactions such as nucleophilic substitution, coupling reactions, and as a precursor for further functional group transformations .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of a range of bioactive molecules. Its incorporation into drug frameworks can lead to the development of novel therapeutic agents with potential applications in treating diseases. Researchers utilize its reactivity to create compounds that can interact with biological targets, such as enzymes or receptors .

Material Science

The nitro group of 6-Bromo-3-fluoro-2-nitroaniline can be reduced to an amine, which can then be used to create dyes, pigments, and other materials with specific optical properties. This compound’s ability to undergo various chemical transformations makes it a candidate for developing new materials with desired features for electronics, photonics, and nanotechnology applications .

Biochemistry Research

In biochemistry, this compound can be used as a reagent to study protein-ligand interactions. The bromine and fluorine atoms can be used as probes in X-ray crystallography or NMR spectroscopy, providing insights into the structure and function of biomolecules. This can help in understanding the molecular basis of diseases and in the design of new drugs .

Analytical Chemistry

6-Bromo-3-fluoro-2-nitroaniline: can be employed as a standard or reagent in analytical methods. Its distinct UV/Vis absorption and fluorescence properties make it suitable for developing new analytical techniques for detecting and quantifying substances in complex mixtures, which is crucial in environmental monitoring and quality control of products .

Environmental Science

This compound’s reactivity also allows it to be used in environmental science research. It can act as a model compound to study the degradation of nitroaromatic pollutants. Understanding its breakdown pathways can lead to the development of more effective methods for the remediation of contaminated sites .

Safety And Hazards

6-Bromo-3-fluoro-2-nitroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It is also known to cause skin and eye irritation .

properties

IUPAC Name

6-bromo-3-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZVATWQFWJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-fluoro-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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